molecular formula C12H14N2O2 B6602734 1-(oxan-2-yl)-1H-indazol-6-ol CAS No. 2241499-39-6

1-(oxan-2-yl)-1H-indazol-6-ol

Cat. No.: B6602734
CAS No.: 2241499-39-6
M. Wt: 218.25 g/mol
InChI Key: LEHQQKMCFJRQGA-UHFFFAOYSA-N
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Description

1-(oxan-2-yl)-1H-indazol-6-ol is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1-(oxan-2-yl)-1H-indazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: This can be achieved through the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.

    Introduction of the Oxan-2-yl Group: This step involves the reaction of the indazole intermediate with an appropriate oxan-2-yl precursor under specific conditions, such as the presence of a base or catalyst.

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

1-(oxan-2-yl)-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the indazole ring. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(oxan-2-yl)-1H-indazol-6-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)-1H-indazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

1-(oxan-2-yl)-1H-indazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indazole ring structure combined with the oxan-2-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxan-2-yl)indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQQKMCFJRQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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